molecular formula C28H32N4O2 B1229885 Rhodamine B hydrazide CAS No. 74317-53-6

Rhodamine B hydrazide

Cat. No.: B1229885
CAS No.: 74317-53-6
M. Wt: 456.6 g/mol
InChI Key: WTDHTIVYKKLOTC-UHFFFAOYSA-N
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Description

Rhodamine B hydrazide is a derivative of rhodamine B, a well-known xanthene dye. This compound is characterized by its spirocyclic structure, which makes it colorless and non-fluorescent in its closed form. Upon interaction with specific analytes or under certain conditions, it undergoes structural changes that result in a highly fluorescent open form. This property makes this compound a valuable tool in various scientific applications, particularly in the fields of sensing and imaging.

Scientific Research Applications

Rhodamine B hydrazide is widely used in scientific research due to its unique properties:

Mechanism of Action

Target of Action

Rhodamine B hydrazide is a water-soluble fluorescent probe . It is primarily used for the detection of various ions and radicals, including copper ions (Cu2+) , mercury ions (Hg2+) , peroxynitrite , nitric oxide (NO) , and hydroxyl radicals . These targets play crucial roles in various biological and chemical processes.

Mode of Action

This compound interacts with its targets through a process known as electrooxidation . This process involves the transfer of electrons between the compound and its targets. The electrooxidation of this compound in acetonitrile produces rhodamine B, a phtalazinone derivative, and a phenanthrenone derivative . These compounds exhibit fluorescence bands peaked at 580, 645, and 770 nm, respectively . The electrooxidation mechanism probably involves diazo, diazonium, and acylium intermediates .

Biochemical Pathways

It is known that the compound’s interaction with its targets can lead to changes in their electrochemical properties . This can affect various biochemical pathways, particularly those involving the targets’ redox reactions.

Pharmacokinetics

Its water-soluble nature suggests that it may have good bioavailability .

Result of Action

The interaction of this compound with its targets results in changes in their electrochemical properties . This can lead to changes in their fluorescence properties, which can be detected and measured . This makes this compound a valuable tool for detecting and measuring the presence and concentration of its targets in various environments .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s fluorescence response can be affected by the presence of different stimuli, including electric potential . Additionally, the compound’s action can be influenced by the pH and the concentration of the solvent .

Safety and Hazards

Rhodamine B hydrazide may cause blurred vision, redness, pain, and lacrimation. It can cause skin irritation, redness, and pain. It may be harmful if inhaled and can be irritating to the mucous membranes and upper respiratory tract .

Future Directions

Rhodamine-based chemosensors have sparked considerable interest in recent years due to their remarkable photophysical properties . The usage of rhodamine-based chemosensors has created significant potential in a range of disciplines, including biological and environmental sensing as well as logic gate applications .

Biochemical Analysis

Biochemical Properties

Rhodamine B hydrazide plays a significant role in biochemical reactions, particularly in the detection of metal ions such as copper and mercury. The compound interacts with these ions through a specific binding mechanism, leading to a change in its fluorescence properties. This interaction is based on the classical opening of the spiroatom ring of rhodamine, which results in a visible color change and an enhancement in fluorescence intensity . This compound has been shown to interact with various enzymes and proteins, including those involved in oxidative stress responses and metal ion homeostasis. The nature of these interactions often involves the formation of stable complexes, which can be detected and quantified using fluorescence spectroscopy.

Cellular Effects

This compound has been studied for its effects on various cell types and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells by generating reactive oxygen species, which can lead to changes in gene expression and activation of stress response pathways . Additionally, this compound has been shown to affect cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific metal ions, such as copper and mercury, through a coordination complex. This binding leads to the opening of the spiroatom ring, resulting in a fluorescent signal that can be detected and measured . Additionally, this compound can inhibit or activate certain enzymes involved in oxidative stress responses, further influencing cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its fluorescence properties can degrade over time, especially in the presence of light and oxygen . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a sensitive chemosensor for detecting metal ions, with minimal toxic effects . At higher doses, this compound can induce oxidative stress and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at specific concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and metal ion homeostasis. The compound interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, such as the mitochondria and lysosomes, where it exerts its effects on cellular function . The localization and accumulation of this compound are influenced by its chemical properties, including its hydrophobicity and charge.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often targeted to the mitochondria and lysosomes, where it can induce oxidative stress and alter cellular metabolism . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper localization and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodamine B hydrazide can be synthesized through the reaction of rhodamine B chloride with hydrazine hydrate. The reaction typically involves dissolving rhodamine B chloride in an appropriate solvent, such as ethanol, and then adding hydrazine hydrate. The mixture is heated under reflux conditions for several hours until the reaction is complete. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is continuously stirred and maintained at the optimal temperature to facilitate the reaction. After the reaction is complete, the product is isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.

Chemical Reactions Analysis

Types of Reactions

Rhodamine B hydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Acetonitrile as the solvent, electric potential applied.

    Substitution: Aldehydes or ketones, typically in an organic solvent like ethanol or methanol.

    Complexation: Metal ions such as copper(II) or mercury(II) in aqueous or organic solvents.

Major Products Formed

    Oxidation: Rhodamine B, phtalazinone derivative, phenanthrenone derivative.

    Substitution: Various hydrazones depending on the aldehyde or ketone used.

    Complexation: Fluorescent complexes with metal ions.

Comparison with Similar Compounds

Rhodamine B hydrazide is similar to other rhodamine derivatives, such as rhodamine B acylhydrazone. it exhibits unique properties that make it distinct:

    Rhodamine B Acylhydrazone: This compound has a similar structure but differs in its electrochemical behavior.

    Rhodamine B: The parent compound, rhodamine B, is a widely used dye but lacks the specific sensing capabilities of its hydrazide derivative.

Similar Compounds

  • Rhodamine B acylhydrazone
  • Rhodamine 6G hydrazide
  • Rhodamine 123 hydrazide

This compound stands out due to its ability to act as a versatile fluorescent probe, making it invaluable in various scientific and industrial applications.

Properties

IUPAC Name

2-amino-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2/c1-5-30(6-2)19-13-15-23-25(17-19)34-26-18-20(31(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(33)32(28)29/h9-18H,5-8,29H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDHTIVYKKLOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400828
Record name Rhodamine B hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74317-53-6
Record name Rhodamine B hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodamine B hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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